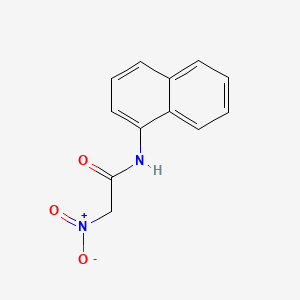

Acetamide, N-(1-naphthyl)-2-nitro-

Description

Acetamide, N-(1-naphthyl)-2-nitro- (CAS CID 58595) is a nitro-substituted acetamide derivative characterized by a naphthalene moiety attached to the acetamide nitrogen. Its molecular formula is C₁₂H₁₀N₂O₃, with a molecular weight of 242.22 g/mol. Key structural features include:

- A 1-naphthyl group linked to the acetamide nitrogen.

- A nitro group (-NO₂) at the β-position of the acetamide chain.

- SMILES:

C1=CC=C2C(=C1)C=CC=C2NC(=O)C[N+](=O)[O-].

Its structural analogs vary in substituents, functional groups, and biological activities, as discussed below.

Properties

CAS No. |

101651-40-5 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

N-naphthalen-1-yl-2-nitroacetamide |

InChI |

InChI=1S/C12H10N2O3/c15-12(8-14(16)17)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,13,15) |

InChI Key |

DQVOJTDRCCZEJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of Acetamide, N-(1-naphthyl)-2-nitro- typically involves the acylation of the corresponding 1-nitro-2-naphthylamine or related amine precursors with acetic anhydride or acetyl chloride under controlled conditions. The nitro group is usually introduced via nitration of the naphthyl precursor before acetamide formation.

Stepwise Synthesis

-

- The initial step involves selective nitration of 1-naphthylamine to yield 1-nitro-2-naphthylamine.

- Nitration is typically performed using a nitrating mixture such as nitric acid and sulfuric acid under low-temperature conditions to control regioselectivity and avoid over-nitration.

Acetylation to Form Acetamide:

- The nitro-substituted amine is then reacted with acetic anhydride or acetyl chloride.

- The reaction is carried out in an inert solvent such as dichloromethane or dry dimethylformamide (DMF) at low to moderate temperatures (0°C to room temperature).

- Catalysts or bases like pyridine may be used to facilitate the acetylation reaction.

- The product, Acetamide, N-(1-naphthyl)-2-nitro-, precipitates or can be isolated by extraction followed by purification steps such as recrystallization or column chromatography.

Alternative Methods

-

- Direct amidation of 1-nitro-2-naphthoic acid with ammonia or amines under dehydrating conditions can also yield the corresponding acetamide derivatives.

- This method may require coupling reagents or activation of the acid group.

Reduction and Functional Group Interconversion:

- In some synthetic routes, the nitro group is introduced after acetamide formation via nitration.

- Alternatively, reduction of nitro intermediates followed by re-nitration or further functionalization can be employed depending on the desired substitution pattern.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 mixture | 0–5 °C | None (acidic medium) | Control temperature for selectivity |

| Acetylation | Acetic anhydride or acetyl chloride + base | 0 °C to room temp | Dichloromethane, DMF | Use of pyridine or triethylamine as catalyst/base |

| Purification | Recrystallization or column chromatography | Ambient | Ethanol, ethyl acetate | To obtain pure compound |

Analytical Characterization Supporting Preparation

- Melting Point: 122–124 °C (consistent with literature values for this compound).

- Spectroscopic Methods:

- Infrared (IR) Spectroscopy: Characteristic bands for amide (C=O stretch ~1647 cm⁻¹), nitro group (asymmetric and symmetric stretches ~1550 and 1350 cm⁻¹), and aromatic C–H stretches.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the aromatic protons, the acetamide methyl group, and the nitro substitution pattern.

- Purity Assessment: Thin-layer chromatography (TLC) and column chromatography are standard for monitoring reaction progress and purification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitration of 1-naphthylamine + Acetylation | 1-naphthylamine | HNO3/H2SO4, Ac2O or AcCl, base | Well-established, high selectivity | Requires careful temperature control |

| Direct Amidation of 1-nitro-2-naphthoic acid | 1-nitro-2-naphthoic acid | NH3 or amines, coupling agents | Avoids nitration step | May require expensive reagents |

| Post-acetylation nitration | N-(1-naphthyl)acetamide | HNO3/H2SO4 | Can yield different substitution patterns | Risk of over-nitration |

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-naphthyl)-2-nitro- can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted naphthylacetamide derivatives.

Scientific Research Applications

Acetamide, N-(1-naphthyl)-2-nitro- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-naphthyl)-2-nitro- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

The following table summarizes key structural differences and similarities:

Environmental and Industrial Relevance

- Pesticide Transformation Products :

- Structurally similar acetamides (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide ) are prioritized in environmental studies due to their persistence and toxicity .

- The nitro group in Acetamide, N-(1-naphthyl)-2-nitro- may confer similar environmental risks, warranting further ecotoxicological studies .

Biological Activity

Acetamide, N-(1-naphthyl)-2-nitro- (CAS Number: 101651-40-5) is an organic compound characterized by a nitro group and an acetamide functional group attached to a naphthalene ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of Acetamide, N-(1-naphthyl)-2-nitro- can be represented as follows:

- Molecular Formula : C₁₂H₁₀N₂O₃

- Molecular Weight : 230.22 g/mol

- Melting Point : 122-124 °C

The presence of both the nitro and acetamide groups contributes to its reactivity and potential biological effects.

Biological Activity Overview

Research indicates that compounds containing naphthyl and nitro functionalities exhibit various biological activities. Acetamide, N-(1-naphthyl)-2-nitro- may demonstrate the following activities:

- Antitumor Activity : Preliminary studies suggest that compounds similar to Acetamide, N-(1-naphthyl)-2-nitro- could possess cytotoxic effects against certain cancer cell lines, although specific data on this compound is limited.

- Enzyme Inhibition : Some studies have explored the inhibition of heme oxygenase (HO) enzymes, which are involved in oxidative stress responses. Compounds structurally related to Acetamide have shown promise as HO inhibitors .

Comparative Analysis with Related Compounds

To understand the biological implications of structural variations, a comparative analysis with related compounds is essential. The table below summarizes key differences among selected compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Acetamide, N-(2-hydroxy-1-naphthalenyl) | Hydroxy group on naphthalene | Exhibits different solubility properties |

| N-(1-naphthyl)-2-chloroacetamide | Chlorine atom instead of nitro | Potentially more reactive due to halogen |

| Acetamide, N-(1-naphthyl)-3-nitro | Nitro group at position 3 on naphthalene | Different biological activity profile |

This comparison highlights how variations in functional groups and positions on the aromatic ring affect both chemical behavior and biological activity.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-naphthyl)-2-nitro-acetamide, and what critical reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 1-naphthylamine with nitro-acetyl chloride under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 60–80°C can yield the target compound. Catalytic bases like triethylamine improve reaction efficiency. Yield optimization requires strict control of moisture, stoichiometric ratios, and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing N-(1-naphthyl)-2-nitro-acetamide?

- Methodological Answer :

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm) and the acetamide backbone (δ 2.1–2.3 ppm for CH).

- IR : Stretching vibrations for nitro groups (~1520 cm, asymmetric; ~1350 cm, symmetric) and amide C=O (~1680 cm).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 256 (CHNO) confirm molecular weight .

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid prolonged exposure to humidity due to potential hydrolysis of the nitro-acetamide group. Regular stability assays (e.g., HPLC purity checks) are advised .

Advanced Research Questions

Q. How does the nitro group’s position influence electronic properties and reactivity?

- Methodological Answer : The ortho-nitro group (relative to the acetamide) creates strong electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution at the naphthyl moiety. Computational studies (DFT) show reduced HOMO-LUMO gaps (~4.2 eV), increasing susceptibility to redox reactions .

Q. What strategies resolve crystallographic vs. computational geometry discrepancies?

- Methodological Answer : Use single-crystal XRD to validate computational models (e.g., DFT-optimized structures). For planar discrepancies, analyze intermolecular forces (e.g., hydrogen bonding in nitro/naphthyl regions) that may distort solid-state geometry versus gas-phase calculations .

Q. How to design experiments for elucidating enzymatic interaction mechanisms?

- Methodological Answer :

- Docking Simulations : Model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina.

- Kinetic Assays : Measure inhibition constants (K) via fluorometric or colorimetric substrates.

- Mutagenesis Studies : Identify binding residues by comparing wild-type and mutant enzyme activities .

Q. What computational methods predict pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.